molecular formula C24H22ClN3O3S2 B11978901 N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide

N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B11978901
M. Wt: 500.0 g/mol
InChI Key: CTJDSXADHQUZDN-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a thiazolidinone ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 3-chloroaniline, indole derivatives, and thiazolidinone precursors. Common synthetic routes could involve:

    Formation of the Indole Derivative: This step might involve the reaction of an indole precursor with an acylating agent to introduce the acetamide group.

    Thiazolidinone Ring Formation: The thiazolidinone ring could be synthesized through the reaction of a thiourea derivative with a carbonyl compound.

    Coupling Reactions: The final step would involve coupling the indole derivative with the thiazolidinone ring under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the thiazolidinone ring or the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups or the thiazolidinone ring.

    Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophiles like amines or thiols might be employed in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-oxoacetamide: Similar structure but lacks the indole and thiazolidinone rings.

    2-(3-chlorophenyl)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)indole: Similar structure but lacks the acetamide group.

Uniqueness

N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is unique due to the combination of functional groups it possesses, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H22ClN3O3S2

Molecular Weight

500.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide

InChI

InChI=1S/C24H22ClN3O3S2/c1-2-3-6-12-27-23(31)21(33-24(27)32)20-17-10-4-5-11-18(17)28(22(20)30)14-19(29)26-16-9-7-8-15(25)13-16/h4-5,7-11,13H,2-3,6,12,14H2,1H3,(H,26,29)/b21-20-

InChI Key

CTJDSXADHQUZDN-MRCUWXFGSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.